Fmoc-D-Asn(Trt)-OH

Catalog No.
S746509
CAS No.
180570-71-2
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asn(Trt)-OH

CAS Number

180570-71-2

Product Name

Fmoc-D-Asn(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N

SMILES

Array

Synonyms

Fmoc-D-Asn(Trt)-OH;180570-71-2;N-Fmoc-N'-trityl-D-asparagine;N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine;C38H32N2O5;PubChem12398;SCHEMBL8227161;MolPort-003-986-374;ACT09902;ZINC4544489;ANW-74507;CF-487;CF-493;FC1250;N-alpha-Fmoc-N-beta-trityl-d-asparagine;AK-49511;AN-30572;SC-09359;TC-163252;TL8000769;FT-0660061;ST24048569;V2257;Y-9190;A812548

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-D-Asn(Trt)-OH (CAS 180570-71-2) is a highly specialized, fully protected amino acid building block engineered for the incorporation of D-asparagine into synthetic peptides via standard fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The molecule features an Fmoc group safeguarding the alpha-amine and a bulky trityl (Trt) group protecting the side-chain primary amide [1]. From a procurement and process chemistry perspective, this specific dual-protection strategy and D-chirality are critical for manufacturing protease-resistant therapeutic peptides, peptidomimetics, and complex macrocycles where sequence fidelity, automated synthesizer compatibility, and high crude purity are absolute requirements.

Attempting to substitute Fmoc-D-Asn(Trt)-OH with cheaper, unprotected Fmoc-D-Asn-OH introduces severe manufacturability and purity bottlenecks [1]. Unprotected asparagine derivatives exhibit notoriously poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) due to extensive intermolecular hydrogen bonding, leading to incomplete dissolution and failed automated couplings. Furthermore, during activation with standard carbodiimide reagents (e.g., DIC), the unprotected side-chain amide rapidly dehydrates to form a cyanoalanine (nitrile) byproduct, irreversibly contaminating the peptide sequence and inflating downstream purification costs [2]. Substituting with the L-enantiomer, Fmoc-L-Asn(Trt)-OH, is equally unviable when synthesizing therapeutic peptides, as the natural L-configuration lacks the targeted resistance to endogenous proteolytic degradation provided by the D-isomer [1].

Solvent Processability: Trt-Protection Driven Solubility in DMF

The bulky trityl (Trt) group sterically disrupts the intermolecular hydrogen bonding networks that typically aggregate unprotected asparagine. Consequently, Fmoc-D-Asn(Trt)-OH achieves a highly workable solubility of ≥0.5 M (e.g., 1 mmol in 2 mL) in DMF, whereas the unprotected Fmoc-D-Asn-OH baseline is practically insoluble (<0.00005 g/L) . This massive differential is critical for automated peptide synthesizers, where incomplete dissolution causes blocked fluidic lines and catastrophic coupling failures .

Evidence DimensionSolubility in N,N-Dimethylformamide (DMF)
Target Compound Data≥0.5 M (Clearly soluble at 1 mmol / 2 mL DMF)
Comparator Or BaselineFmoc-D-Asn-OH (Unprotected): <0.00005 g/L
Quantified DifferenceOrders of magnitude higher solubility, enabling homogeneous liquid handling
ConditionsStandard SPPS solvent preparation at room temperature

Ensures reliable, high-concentration reagent delivery in automated SPPS platforms, preventing synthesis failure and equipment downtime.

Suppression of Side-Chain Dehydration During Activation

During carboxyl activation with standard carbodiimides (e.g., DIC), unprotected asparagine side chains are highly susceptible to dehydration, forming cyanoalanine impurities. The trityl protecting group on Fmoc-D-Asn(Trt)-OH completely shields the primary amide, suppressing this dehydration pathway to undetectable levels, compared to significant byproduct formation with unprotected Fmoc-D-Asn-OH [1]. This direct suppression of side reactions maximizes the crude purity of the synthesized peptide .

Evidence DimensionFormation of cyanoalanine (dehydration byproduct) during carbodiimide activation
Target Compound DataUndetectable / Suppressed
Comparator Or BaselineFmoc-D-Asn-OH (Unprotected): Significant dehydration byproduct formation
Quantified DifferenceComplete suppression of nitrile formation
ConditionsCarboxyl activation using carbodiimide reagents (e.g., DIC) in SPPS

Eliminates a difficult-to-separate structural impurity, drastically reducing downstream preparative HPLC purification time and costs.

Enzymatic Stability via D-Chirality Substitution

While Fmoc-L-Asn(Trt)-OH is the standard for endogenous peptide synthesis, integrating Fmoc-D-Asn(Trt)-OH introduces D-chirality at specific sequence loci. Peptides synthesized with D-amino acids exhibit profound resistance to endogenous proteases, frequently extending plasma half-lives from minutes (for L-peptides) to several hours or days . This stereochemical substitution is a deliberate procurement choice for developing long-acting peptidomimetics and stabilizing beta-turn motifs in constrained macrocycles [1].

Evidence DimensionProteolytic degradation resistance (plasma half-life)
Target Compound DataExtended half-life (hours to days) for D-Asn containing peptides
Comparator Or BaselineL-Asn containing peptides: Rapid degradation (minutes)
Quantified DifferenceOrders of magnitude increase in enzymatic stability
ConditionsIn vivo or in vitro plasma/protease stability assays

Essential for transitioning a peptide from a rapidly degrading research tool into a viable, long-acting therapeutic candidate.

Automated Solid-Phase Synthesis of D-Peptides

Due to its high solubility in DMF (≥0.5 M) and protection against dehydration, Fmoc-D-Asn(Trt)-OH is the optimal precursor for automated SPPS platforms utilizing carbodiimide coupling chemistries. It ensures seamless fluidic handling and high coupling efficiencies without the risk of cyanoalanine contamination.

Development of Protease-Resistant Therapeutics

Incorporating D-asparagine via this precursor is a standard strategy for extending the plasma half-life of therapeutic peptides. The D-chirality evades recognition by endogenous proteases, making it indispensable for long-acting drug candidates .

Synthesis of Structurally Constrained Peptidomimetics

D-amino acids are frequently utilized to induce or stabilize specific secondary structures, such as beta-turns, in cyclic peptides and peptidomimetics. The trityl protection ensures that these complex, sterically demanding syntheses proceed with high fidelity and minimal aspartimide-related side reactions .

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

596.23112213 Da

Monoisotopic Mass

596.23112213 Da

Heavy Atom Count

45

UNII

9M9EUZ5N47

Wikipedia

N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine

Dates

Last modified: 08-15-2023

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